2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Overview
Description
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two oxazoline groups. The tert-butyl groups attached to the oxazoline rings provide steric hindrance, making this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s known that similar compounds can undergo various chemical transformations, which may influence their interaction with biological targets .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with (S)-4-(tert-butyl)-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions include temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of oxazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are often performed in ether solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents.
Major Products
Oxidation: Oxazoline N-oxides
Reduction: Corresponding amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.
Medicine: Explored for its potential in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
2,6-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)pyridine: The smaller methyl groups provide less steric hindrance compared to tert-butyl groups.
2,6-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)pyridine: The isopropyl groups offer intermediate steric hindrance between methyl and tert-butyl groups.
Uniqueness
The presence of tert-butyl groups in 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine makes it unique by providing significant steric hindrance, which can enhance the selectivity and stability of the metal complexes formed. This property is particularly valuable in catalytic applications where selectivity is crucial .
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMXPSQXYYPJG-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357346 | |
Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118949-63-6 | |
Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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